molecular formula C18H26O7 B188074 4'-Acetylbenzo-18-crown 6-Ether CAS No. 41855-35-0

4'-Acetylbenzo-18-crown 6-Ether

Cat. No.: B188074
CAS No.: 41855-35-0
M. Wt: 354.4 g/mol
InChI Key: GOVDFSVHYMATAJ-UHFFFAOYSA-N
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Description

4’-Acetylbenzo-18-crown 6-Ether is a chemical compound belonging to the family of crown ethers. Crown ethers are macrocyclic compounds known for their ability to complex and bind certain metal ions, effectively encapsulating them within the crown-shaped cavity. The 4’-acetylbenzo-18-crown 6-Ether compound has an acetyl group (-COCH3) attached to the 4’ position of the benzo moiety, which provides additional functionalization and potential reactivity .

Scientific Research Applications

4’-Acetylbenzo-18-crown 6-Ether has a wide range of applications in scientific research:

    Chemistry: Used as a phase transfer catalyst and in the synthesis of complex organic molecules.

    Biology: Employed in the study of ion transport and membrane permeability.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to encapsulate metal ions.

    Industry: Utilized in the separation and purification of metal ions from mixtures.

Safety and Hazards

4’-Acetylbenzo-18-crown 6-Ether can cause skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves, eye protection, and face protection, and seeking medical advice if irritation persists .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Acetylbenzo-18-crown 6-Ether typically involves the reaction of benzo-18-crown-6 with acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization . The general reaction scheme is as follows:

    Reactants: Benzo-18-crown-6 and acetic anhydride.

    Catalyst: Acid catalyst such as sulfuric acid.

    Conditions: Reflux for several hours.

    Purification: Recrystallization from an appropriate solvent.

Industrial Production Methods

Industrial production methods for 4’-Acetylbenzo-18-crown 6-Ether are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors to maintain consistent reaction conditions and improve yield. The product is then purified using industrial-scale recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

4’-Acetylbenzo-18-crown 6-Ether undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

    Benzo-18-crown-6: Lacks the acetyl group, making it less reactive.

    4’-Carboxybenzo-18-crown 6-Ether: Contains a carboxyl group instead of an acetyl group, which affects its reactivity and binding properties.

    4’-Hydroxybenzo-18-crown 6-Ether: Contains a hydroxyl group, making it more hydrophilic.

Uniqueness

4’-Acetylbenzo-18-crown 6-Ether is unique due to the presence of the acetyl group, which provides additional functionalization and enhances its reactivity and binding properties. This makes it particularly useful in applications requiring strong and selective metal ion binding .

Properties

IUPAC Name

1-(2,5,8,11,14,17-hexaoxabicyclo[16.4.0]docosa-1(18),19,21-trien-20-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26O7/c1-15(19)16-2-3-17-18(14-16)25-13-11-23-9-7-21-5-4-20-6-8-22-10-12-24-17/h2-3,14H,4-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOVDFSVHYMATAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)OCCOCCOCCOCCOCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20394776
Record name 4'-Acetylbenzo-18-crown 6-Ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20394776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41855-35-0
Record name 4'-Acetylbenzo-18-crown 6-Ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20394776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-Acetylbenzo-18-crown 6-Ether
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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